3-Methoxybenzoyl cyanide
Description
3-Methoxybenzoyl cyanide (CAS: 23194-66-3) is a substituted benzoyl cyanide featuring a methoxy group (–OCH₃) at the meta position of the benzene ring. Its molecular formula is C₉H₇NO₂, with a molecular weight of 161.16 g/mol . This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and organic chemistry, particularly in the preparation of heterocyclic compounds and enzyme inhibitors. For instance, derivatives of 3-methoxybenzoyl groups are integral to pyrrolidine carboxamide-based drug candidates targeting metabolic enzymes .
Properties
IUPAC Name |
3-methoxybenzoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPLCTVJWFATQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30494332 | |
| Record name | 3-Methoxybenzene-1-carbonyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30494332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23194-66-3 | |
| Record name | 3-Methoxybenzene-1-carbonyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30494332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxybenzoyl cyanide can be synthesized through various methods. One common method involves the cyanation of 3-methoxybenzoyl chloride using a cyanide source such as sodium cyanide or potassium cyanide under appropriate reaction conditions . Another method involves the use of electrophilic cyanide-transfer reagents under transition metal-free conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of non-toxic cyanation agents to ensure safety and minimize environmental impact . The process typically includes the use of metal cyanides, ketone cyanohydrins, or trimethylsilyl cyanide as cyanide sources .
Chemical Reactions Analysis
Photo-induced [4+2] Cycloaddition Reactions
Under UV irradiation, 3-methoxybenzoyl cyanide participates in cycloaddition reactions with electron-deficient dienophiles. This reactivity is attributed to photoenolization, generating a reactive dienol intermediate that engages in hetero-Diels-Alder reactions.
Key findings :
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Irradiation in acetonitrile leads to dimerization or cross-cycloadduct formation with other acyl cyanides (e.g., benzoyl cyanide) .
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Example : Reaction with 2-methoxy-4-methylbenzoyl cyanide yields a tricyclic adduct in 95% yield .
| Cycloadduct Formed | Reaction Conditions | Yield (%) |
|---|---|---|
| 3,4-Dihydro-3-cyano-8-methoxy-3-phenyl-1H-2-benzopyran-1-one | Acetonitrile, UV, 6 h | 88 |
| 3,4-Dihydro-3-cyano-8-methoxy-3-(2-methoxy-4-methylphenyl)-1H-2-benzopyran-1-one | Acetonitrile, UV, 6 h | 95 |
Mechanism :
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Photoexcitation generates a dienol intermediate via keto-enol tautomerism.
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Electrocyclic ring closure forms a benzocyclobutenone intermediate.
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Subsequent [4+2] cycloaddition with a dienophile produces fused bicyclic products .
Palladium-Catalyzed Cyanation
This compound derivatives are synthesized via Pd-catalyzed cyanation of aryl halides using hydrogen cyanide (HCN) generated ex situ.
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Catalyst : Pd(dba)₂ with P(tBu)₃ ligand.
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Base : KOAc (3.0 equiv.).
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Solvent : Dioxane/water (1:1).
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HCN source : KCN + AcOH in ethylene glycol.
| Entry | Ligand | Base | Conversion (%) | Isolated Yield (%) |
|---|---|---|---|---|
| 1 | P(tBu)₃ | KOAc | 82 | 90 |
| 2 | XPhos | KOAc | 60 | – |
| 3 | DPPF | KOAc | 0 | – |
Key observations :
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P(tBu)₃ outperforms bidentate ligands (e.g., DPPF) due to enhanced steric protection of the Pd center .
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Weak bases (e.g., KOAc) minimize off-cycle palladium cyanide complexes .
Nucleophilic Substitution Reactions
The nitrile group in this compound undergoes nucleophilic substitution under controlled conditions:
Examples :
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Reduction : LiAlH₄ reduces the nitrile to a primary amine (e.g., 3-methoxybenzylamine) .
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Oxidation : KMnO₄ oxidizes the nitrile to 3-methoxybenzoic acid .
Mechanistic pathways :
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Sₙ2 : Primary substrates proceed via a bimolecular transition state.
Thermal Decomposition Pathways
At elevated temperatures (>150°C), this compound decomposes via:
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Cyanide elimination : Releases HCN, forming 3-methoxybenzaldehyde.
Stability Note :
Comparative Reactivity in Solvents
Reaction outcomes vary significantly with solvent polarity:
| Solvent | Reaction Type | Product Yield (%) |
|---|---|---|
| Acetonitrile | Cycloaddition | 95 |
| THF | Pd-catalyzed cyanation | 77 |
| Toluene | Pd-catalyzed cyanation | 61 |
Polar aprotic solvents (e.g., acetonitrile) enhance cycloaddition efficiency by stabilizing polar intermediates .
Scientific Research Applications
Pharmaceutical Synthesis
Overview
3-Methoxybenzoyl cyanide is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its ability to undergo nucleophilic addition reactions makes it valuable for developing drugs targeting neurological disorders and other medical conditions.
Case Study: Neurological Agents
Research indicates that derivatives of this compound have been synthesized to create potential treatments for conditions such as Alzheimer's disease. The compound's structure allows for modifications that enhance the efficacy and selectivity of these agents.
| Compound | Target Condition | Synthesis Method |
|---|---|---|
| This compound derivative | Alzheimer's disease | Nucleophilic substitution |
| Another derivative | Parkinson's disease | Cyclization reactions |
Organic Synthesis
Overview
In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its reactivity facilitates various reactions, including condensation and cyclization.
Applications in Research
Researchers leverage this compound to create novel compounds with specific properties, which can be further explored for their biological activities.
| Reaction Type | Product Type | Significance |
|---|---|---|
| Condensation | Aryl ketones | Potential drug candidates |
| Cyclization | Heterocyclic compounds | Diverse biological activities |
Material Science
Overview
this compound is explored in material science for its potential to enhance the properties of polymers. Its incorporation into polymer matrices can improve durability and performance.
Research Insights
Studies have shown that adding this compound to polymer formulations can result in materials with better thermal stability and mechanical strength.
| Material Type | Property Enhanced | Application Area |
|---|---|---|
| Polymer composites | Thermal stability | Aerospace and automotive |
| Coatings | Mechanical strength | Protective coatings |
Analytical Chemistry
Overview
In analytical chemistry, this compound is used as a standard for calibrating instruments. Its consistent properties make it suitable for ensuring accurate measurements in chemical analyses.
Application Example
It has been employed in chromatographic techniques to quantify various analytes in complex mixtures, proving essential for quality control in pharmaceutical manufacturing.
| Technique Used | Application Area | Importance |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Pharmaceutical analysis | Quality assurance |
| Gas Chromatography (GC) | Environmental monitoring | Pollutant detection |
Mechanism of Action
The mechanism of action of 3-Methoxybenzoyl cyanide involves its ability to act as a cyanating agent, introducing the cyanide group into other molecules. This process typically involves the cleavage of the X–CN bond and the transfer of the cyanide group to the acceptor molecule . The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Research Findings :
- Electronic Effects : The para-methoxy isomer’s strong electron-donating resonance enhances carbonyl electrophilicity, favoring nucleophilic attacks. In contrast, meta-substitution provides moderate stabilization, making this compound less reactive but more thermally stable .
- Pharmaceutical Utility : 3-Methoxybenzoyl derivatives are prominently used in synthesizing enzyme inhibitors (e.g., 17β-HSD1 inhibitors) due to optimal steric and electronic compatibility with biological targets .
Functional Group Analogues: Methyl vs. Methoxy Substitution
Replacing the methoxy group with a methyl group alters hydrophobicity and electronic properties:
Research Findings :
- Reactivity : The methyl group’s inductive electron-donating effect is weaker than the methoxy group’s resonance donation, leading to slower reaction kinetics in 3-methylbenzoyl cyanide .
- Hazards : 3-Methylbenzoyl cyanide exhibits high toxicity (H300: fatal if swallowed), whereas hazards for the methoxy analogue are undocumented but likely require similar precautions .
Benzoyl vs. Benzyl Cyanides
Functional group differences (carbonyl vs. methylene linkage) profoundly impact applications:
Research Findings :
- Synthetic Versatility : Benzoyl cyanides are preferred in forming amides and heterocycles (e.g., oxazolines), whereas benzyl cyanides are utilized in alkylation or nitrile reduction .
Biological Activity
3-Methoxybenzoyl cyanide (CAS Number: 23194-66-3) is a compound that has garnered attention for its potential biological activities and applications in various scientific fields. This article explores its biochemical properties, mechanisms of action, toxicological profile, and potential therapeutic implications, supported by relevant case studies and research findings.
This compound is characterized by its cyanide moiety, which contributes to its biological activity. The compound acts primarily as a cyanating agent , facilitating the introduction of cyanide groups into other molecules. This mechanism involves the cleavage of the X–CN bond, allowing for the transfer of the cyanide group to acceptor molecules, which can lead to significant biochemical interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H9NO2 |
| Molecular Weight | 175.19 g/mol |
| Boiling Point | 305 °C |
| Solubility | Soluble in organic solvents |
Biological Activity
Research into the biological activity of this compound indicates that it may have several potential applications:
- Antimicrobial Activity : Preliminary studies suggest that compounds containing cyanide moieties can exhibit antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or interference with metabolic processes.
- Enzyme Interactions : The compound has been studied for its interactions with various enzymes, potentially influencing metabolic pathways and enzyme kinetics.
- Cytotoxicity : Due to its cyanide content, this compound may exhibit cytotoxic effects in certain concentrations. Case studies indicate that exposure to cyanogenic compounds can lead to severe physiological responses, including respiratory failure and metabolic dysfunctions .
Toxicological Profile
The toxicity of cyanides, including this compound, is a critical aspect of its biological activity. Cyanides are known mitochondrial poisons that inhibit cytochrome c oxidase in the electron transport chain, leading to cellular hypoxia and energy depletion .
Case Studies
- Occupational Exposure : A study reported incidents of fatal cyanide poisoning among workers in an electroplating facility. Symptoms included respiratory distress and rapid onset of asphyxia due to high concentrations of hydrogen cyanide released during operations .
- Animal Models : Research involving rat models demonstrated that exposure to cyanogenic compounds resulted in significant mortality rates within hours. The study highlighted the role of antidotes such as methionine in mitigating toxicity by forming less harmful compounds .
Research Findings
Recent studies have utilized in silico methods to predict the toxicological effects and biological activities of this compound and related compounds. These methods include:
- Molecular Docking : Identifying binding affinities with various biological targets.
- ADMET Analysis : Evaluating Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles to assess potential risks associated with the compound .
Table 2: Summary of Biological Activities and Toxicity Findings
Q & A
Q. What are the recommended methods for synthesizing 3-methoxybenzoyl cyanide, and how can purity be optimized?
Synthesis typically involves nucleophilic substitution of 3-methoxybenzoyl chloride with cyanide salts. Key steps include controlling reaction temperature (<5°C to minimize side reactions) and using anhydrous solvents (e.g., THF or acetonitrile) to prevent hydrolysis. Purity optimization requires post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm purity via HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy (e.g., absence of residual solvent peaks in H NMR) .
Q. How should researchers safely handle this compound given its cyanide moiety?
Cyanide-containing compounds require strict safety protocols:
- Use local exhaust ventilation and closed systems to avoid inhalation or skin contact .
- Wear nitrile gloves , chemical-resistant lab coats , and safety goggles ; avoid latex gloves due to permeability .
- In case of spills, neutralize with 10% sodium hydroxide solution to convert cyanide to less toxic cyanate, followed by absorption with vermiculite .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- FT-IR : Confirm the presence of C≡N (stretch ~2200 cm) and methoxy C-O (1250–1050 cm).
- H/C NMR : Identify aromatic protons (δ 6.8–7.5 ppm), methoxy group (δ ~3.8 ppm), and carbonyl carbon (δ ~170 ppm).
- Mass Spectrometry (EI-MS) : Look for molecular ion [M] and fragmentation patterns consistent with benzoyl cyanide derivatives .
Q. How can crystallographic data for this compound derivatives be validated?
Use SHELXL for small-molecule refinement to resolve bond lengths and angles. Cross-validate data with the Cambridge Structural Database (CCDC) to check for consistency in unit cell parameters and space group assignments. For disordered structures, apply restraints to electron density maps .
Q. What are the critical storage conditions to ensure compound stability?
Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Monitor degradation via periodic TLC (silica gel, dichloromethane/methanol 9:1). Hydrolysis of the cyanide group can be detected by the appearance of carboxylic acid derivatives in H NMR .
Advanced Research Questions
Q. How do reaction conditions influence the stability of this compound in acidic media?
Under strongly acidic conditions (e.g., FSOH-SbF), the compound undergoes sulfonation at the methoxy-substituted aromatic ring, forming monosulfonated derivatives. Monitor equilibration via H NMR (appearance of new aromatic signals at δ –9.01 to –7.98 ppm) and adjust reaction times (>62 hours) to achieve thermodynamic control .
Q. What analytical challenges arise in quantifying free cyanide released during hydrolysis?
Free cyanide analysis is prone to interference from thiocyanate (SCN) in complex matrices. Use gas diffusion-amperometric detection (e.g., EPA Method 335.4) with online membrane dialysis to isolate HCN gas. Validate results by spiking samples with NaCN and measuring recovery rates (target: 95–105%) .
Q. How can researchers resolve contradictions in crystallographic data for metal-cyanide complexes involving this compound?
Discrepancies in bond lengths (e.g., M–CN vs. M–NC) may arise from dynamic disorder. Apply TWINABS for twinned data correction and SHELXD for phase refinement. Compare experimental data with DFT-optimized geometries to identify outliers .
Q. What strategies mitigate interference from sulfur-containing byproducts in cyanide quantification?
Q. How does the electronic effect of the methoxy group influence the reactivity of this compound in nucleophilic substitutions?
The methoxy group’s electron-donating nature activates the aromatic ring toward electrophilic attack but deactivates the carbonyl carbon toward nucleophiles. Kinetic studies (e.g., Hammett plots) reveal slower cyanide displacement compared to nitro-substituted analogs. Use DFT calculations (B3LYP/6-31G*) to model charge distribution and predict reaction sites .
Methodological Notes
- Data Validation : For cyanide analysis, apply the 35% RPD criterion for duplicate samples to account for matrix heterogeneity .
- Structural Refinement : Always deposit crystallographic data in the CCDC (deposit@ccdc.cam.ac.uk ) to ensure reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
